molecular formula C21H15F3N4OS3 B2480485 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 923202-70-4

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2480485
CAS No.: 923202-70-4
M. Wt: 492.55
InChI Key: MVPUEZQSZVKKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of thiazole, thiophene, pyridazine, and acetamide moieties

Properties

IUPAC Name

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS3/c1-12-19(32-20(25-12)16-3-2-10-30-16)15-8-9-18(28-27-15)31-11-17(29)26-14-6-4-13(5-7-14)21(22,23)24/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUEZQSZVKKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis The key steps include the formation of the thiazole and thiophene rings, followed by their integration into the pyridazine scaffold

    Formation of Thiazole and Thiophene Rings: These heterocyclic rings are synthesized using standard organic reactions involving sulfur and nitrogen-containing reagents.

    Integration into Pyridazine Scaffold: The thiazole and thiophene rings are then coupled with a pyridazine derivative under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of Acetamide Group: The final step involves the acylation of the intermediate compound with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to this molecule often exhibit anticancer properties. The unique combination of thiazole and pyridazine structures may enhance biological potency compared to simpler analogs. For instance, studies have shown that certain thiazole-pyridine hybrids demonstrate significant anti-breast cancer efficacy, outperforming standard treatments such as 5-fluorouracil in specific cancer cell lines .

Antimicrobial Properties

Compounds featuring thiazole rings are frequently associated with antimicrobial activities. The interactions of this compound with cellular targets may lead to effective inhibition of microbial growth, making it a candidate for further exploration in the development of new antimicrobial agents .

Anticonvulsant Effects

Some derivatives of thiazole-bearing compounds have been shown to possess anticonvulsant properties. The structure-function relationship studies suggest that modifications on the thiazole ring can significantly affect anticonvulsant activity, indicating potential for therapeutic use in seizure disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Techniques such as:

  • Refluxing with appropriate solvents
  • Using catalysts for specific reactions

These methods allow for the construction of the complex structure while maintaining the integrity of functional groups.

Comparative Analysis with Related Compounds

A comparative analysis can be beneficial to understand the unique advantages offered by this compound over related structures:

Compound NameStructural FeaturesNotable Biological Activity
4-MethylthiazoleThiazole ringAntimicrobial properties
1,3-Thiazole DerivativesVarious substitutions on thiazoleAnticancer activity
Pyridazinone AnaloguesPyridazine ring with different substituentsAntiviral effects

The combination of a nitrophenyl acetamide with both thiazole and pyridazine rings enhances the biological activity compared to compounds containing only one of these moieties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Thiophene Derivatives: Compounds like tioconazole and dorzolamide contain the thiophene ring and are used as antifungal and antiglaucoma agents.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are explored for their anticancer and anti-inflammatory properties.

Uniqueness

What sets 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide apart is its unique combination of multiple heterocyclic rings and functional groups, which confer a broad spectrum of biological activities and potential applications. The presence of the trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Biological Activity

The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide , often referred to as G954-0178, is a complex organic molecule that incorporates multiple heterocyclic structures, including thiazole and pyridazine moieties. Its diverse functional groups suggest a potential for significant biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of the compound is C22H20N4OS3C_{22}H_{20}N_{4}OS_{3}, and its structure includes:

  • A thiazole ring that is known for its biological significance.
  • A pyridazine ring which can enhance interactions with biological targets.
  • A trifluoromethylphenyl group that may influence lipophilicity and biological interactions.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Anticancer Activity : The thiazole moiety has been associated with cytotoxic effects against cancer cell lines. For instance, derivatives containing thiazole have shown promising results in inhibiting cell proliferation in various cancer models.
  • Antimicrobial Properties : Thiazole and pyridazine derivatives have demonstrated antibacterial and antifungal activities. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to G954-0178:

CompoundActivity TypeIC50 Value (µg/mL)Reference
Compound 9Anticancer (Jurkat cells)1.61 ± 1.92
Compound 10Anticancer (A-431 cells)1.98 ± 1.22
Compound 19Anticancer (A549 cells)Strong selectivity noted
Thiazole DerivativeAntibacterial (E. faecalis)MIC 100
Thiazole DerivativeAntifungal (C. albicans)pMICca = 3.92–4.01 mM

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study by Evren et al. (2019), thiazole derivatives were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, showing significant cytotoxicity with IC50 values indicating strong selectivity towards cancerous cells compared to normal cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of thiazole derivatives against various pathogens, revealing that certain substitutions on the thiazole ring enhanced activity against both bacterial and fungal strains, indicating the importance of structural modifications for optimizing efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of G954-0178 indicates that:

  • The presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity by increasing the molecule's lipophilicity.
  • Substitutions on the thiazole ring significantly impact anticancer potency, suggesting that specific modifications can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridazine-thiol intermediates with activated acetamide derivatives. For example:

Step 1 : Formation of the thiazole ring via cyclization using phosphorus pentasulfide .

Step 2 : Sulfur bridge formation between pyridazine and thiophene-thiazole moieties under basic conditions (e.g., K₂CO₃ in DMF) .

Step 3 : Final coupling with 4-(trifluoromethyl)phenyl isocyanate to form the acetamide group .

  • Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and temperature (60–80°C) can enhance regioselectivity .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : To confirm sulfanyl (C–S) and acetamide (N–H, C=O) functional groups .
  • NMR (¹H/¹³C) : Assign peaks for thiophene protons (δ 6.8–7.2 ppm) and trifluoromethyl groups (¹³C δ 120–125 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]⁺ ≈ 450–470 Da) and purity (>95%) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) due to the thiazole-pyridazine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility profiling : Measure logP values (e.g., using shake-flask method) to guide formulation strategies .

Q. How can solubility challenges be addressed during in vitro studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Explore sodium or hydrochloride salts of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Modify substituents : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to study electronic effects .
  • Scaffold hopping : Compare activity with analogs containing pyrimidine instead of pyridazine (see table below) :
Analog ScaffoldIC₅₀ (EGFR)LogP
Pyridazine (target)0.8 μM3.2
Pyrimidine 2.1 μM2.9
  • Molecular docking : Use AutoDock Vina to predict binding modes to kinase domains .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell passage numbers and assay incubation times .
  • Validate purity : Re-test compounds with HPLC-UV to rule out degradation products .
  • Replicate conditions : Compare results under identical buffer systems (e.g., pH 7.4 PBS vs. HEPES) .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer :

  • In silico tools : Use SWISS-ADME to predict cytochrome P450 metabolism hotspots (e.g., oxidation at thiophene) .
  • MD simulations : Run 100 ns trajectories to assess conformational stability of the acetamide group in aqueous environments .

Q. How can stability under accelerated conditions (e.g., high humidity) be evaluated?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via:
  • TGA : Monitor weight loss indicative of hygroscopicity .
  • XRD : Check crystallinity changes post-stress .

Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination index (CI) : Use Chou-Talalay method to test synergy with cisplatin or paclitaxel .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways upregulated in combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.